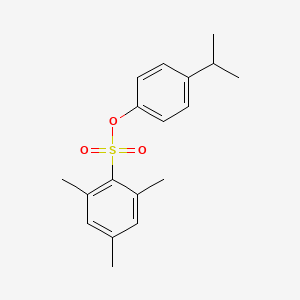

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

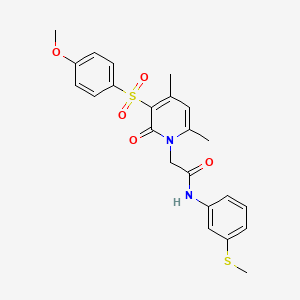

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C18H22O3S . It has a molecular weight of 318.43 .

Molecular Structure Analysis

The molecular structure of 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate consists of an isopropylphenyl group attached to a 2,4,6-trimethylbenzenesulfonate group .Physical And Chemical Properties Analysis

The boiling point of 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate is predicted to be 444.0±45.0 °C . The compound has a predicted density of 1.129±0.06 g/cm3 .Scientific Research Applications

Environmental Monitoring and Cleanup

Solid-phase Extraction of Polar Benzene- and Naphthalenesulfonates A study by Alonso, Castillo, and Barceló (1999) detailed a method using Isolute ENV+ polystyrene divinylbenzene sorbent for enriching benzene- and naphthalenesulfonates from industrial wastewaters. This process, combined with ion-pair liquid chromatography and mass spectrometry, enables the detection and quantification of sulfonated pollutants in wastewater, demonstrating the compound's role in environmental monitoring and cleanup efforts (Alonso, M., Castillo, M., & Barceló, D., 1999).

Material Science and Conductivity

Vapour-phase Polymerization Subramanian et al. (2009) reported on the use of iron(iii) 2,4,6-trimethylbenzenesulfonate as an oxidant in the vapor-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene, leading to highly conducting polypyrrole and poly(3,4-ethylenedioxythiophene) films. This application highlights the compound's relevance in creating conductive materials for electronic devices (Subramanian, P. et al., 2009).

Antibacterial Research

Antimycobacterial Agents Malwal et al. (2012) designed 2,4-dinitrophenylsulfonamides, showcasing tunable cysteine-activated SO₂ release profiles as potent inhibitors of Mycobacterium tuberculosis. This study suggests the potential for derivatives of 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate in developing new antimycobacterial treatments (Malwal, S. R. et al., 2012).

Chemical Synthesis and Catalysis

Electropolymerization and Catalytic Activity Research by Lima et al. (1998) on electropolymerization of ethylenedioxythiophene and its derivatives in the presence of dodecylbenzenesulfonate explores the compound's applications in synthesizing conductive polymers. This underscores its utility in catalysis and material synthesis processes (Lima, A. et al., 1998).

Organic Chemistry

Synthesis and Anti-corrosion Studies Arrousse et al. (2020) synthesized 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methyl-benzenesulfonate) and explored its anti-corrosion properties on mild steel in hydrochloric acid, demonstrating the chemical's potential in corrosion prevention (Arrousse, N. et al., 2020).

properties

IUPAC Name |

(4-propan-2-ylphenyl) 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3S/c1-12(2)16-6-8-17(9-7-16)21-22(19,20)18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVULASPDOATVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)

![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)

![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)